Methyl 3-hydroxy-2-tetradecyloctadecanoate
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Overview
Description
Methyl 3-hydroxy-2-tetradecyloctadecanoate, also known as Methyl 3-hydroxy-2-tetradecyloctadecanoate, is a fatty acid methyl ester that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Novel Phospholipid Biosynthesis
Datta and Takayama (1993) identified a novel phospholipid containing 3-oxo-2-tetradecyloctadecanoate (dehydrocorynomycolate) in Corynebacterium diphtheriae. They found that this complex phospholipid, composed of dehydrocorynomycolate, a phosphate group, diacylglycerol, and an amine-containing component, is synthesized in an ATP-dependent manner, highlighting a unique biosynthetic pathway in bacteria (Datta & Takayama, 1993).
Lipopolysaccharide Analysis
Mielniczuk et al. (1992) utilized 3-hydroxytetradecanoic acids, closely related to Methyl 3-hydroxy-2-tetradecyloctadecanoate, as chemical markers in lipopolysaccharides analysis. Their study demonstrates the utility of these compounds in identifying bacterial lipopolysaccharides using gas chromatography-mass spectrometry, an essential technique in microbiology and pharmacology (Mielniczuk et al., 1992).
Synthesis of Anti-Tumor and Anti-Obesity Agents
Tripathi and Kumar (2012) described a method for synthesizing key chiral building blocks for anti-tumor and anti-obesity agents, including tetrahydrolipstatin and tetrahydroesterastin. This involves a process using hydrolytic kinetic resolution and sequential reactions, highlighting the importance of Methyl 3-hydroxy-2-tetradecyloctadecanoate in medicinal chemistry (Tripathi & Kumar, 2012).
Oxidative Cyclization in Organic Synthesis
Hashmi et al. (1984) conducted a study on oxidative cyclization involving hydroxy fatty esters, including Methyl 3-hydroxy-2-tetradecyloctadecanoate, producing various cyclic derivatives. This work is significant in organic chemistry for the synthesis of complex molecules (Hashmi et al., 1984).
Enantioselective Synthesis in Pharmaceutical Production
Birk et al. (2006) reported an enantioselective synthesis of Orlistat, an anti-obesity drug, using asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxy-tetradecanoate. This research is crucial for developing efficient and scalable pharmaceutical manufacturing processes (Birk et al., 2006).
properties
CAS RN |
17369-87-8 |
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Product Name |
Methyl 3-hydroxy-2-tetradecyloctadecanoate |
Molecular Formula |
C33H66O3 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3 |
InChI Key |
NCKLMYIJGWLHIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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